

A Comprehensive Technical Guide to the Physico-chemical Properties of Tris(hydroxymethyl)nitromethane

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Compound of Interest

Compound Name: *Tris(hydroxymethyl)nitromethane*

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Introduction

Tris(hydroxymethyl)nitromethane, also known as 2-(hydroxymethyl)-2-nitropropane-1,3-diol, is a versatile organic compound with a broad spectrum of applications, ranging from its use as a biocide and preservative in industrial settings to its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.^{[1][2][3][4][5][6][7]} Its unique structure, featuring three hydroxyl groups and a nitro group, imparts a range of chemical functionalities that are of significant interest to researchers in drug discovery and development.^[5] A thorough understanding of its physico-chemical properties is paramount for its effective and safe use in these applications. This technical guide provides an in-depth overview of the core physico-chemical characteristics of **Tris(hydroxymethyl)nitromethane**, complete with experimental protocols and a logical workflow for its characterization.

Physico-chemical Properties

The key physico-chemical properties of **Tris(hydroxymethyl)nitromethane** are summarized in the table below, providing a consolidated reference for researchers.

Property	Value	Reference
Molecular Formula	C4H9NO5	[1][8]
Molecular Weight	151.12 g/mol	[1][8]
Appearance	White to off-white crystalline powder/solid	[3][8][9]
Melting Point	158 - 160 °C (with decomposition)	[2][3][4][8][10][11][12][13]
Boiling Point	445.6 °C at 760 mmHg (estimated)	[2][3][8][11]
Density	1.44 - 1.56 g/cm ³	[3][8][10]
Water Solubility	220 g/100 mL (220 x 10 ⁴ mg/L) at 20 °C	[1][2][3][4][10][12][13]
Solubility in other solvents	Freely soluble in alcohols (e.g., methanol, isopropanol); Sparingly soluble in benzene; Insoluble in non-polar hydrocarbons.	[1][2][12][13][14]
pKa	12.31 - 12.32	[4][8][9][10][12]
Vapor Pressure	1.54 x 10 ⁻⁶ mmHg to 8.21 x 10 ⁻¹⁰ mmHg at 25 °C	[1][8][10][11][12]
Refractive Index	1.5091 at 25 °C	[8][11]
Flash Point	209.3 °C	[2][3][11]
Stability	Stable under acidic conditions (pH ≤ 5.0); Decomposes to formaldehyde under alkaline conditions and at temperatures above 49 °C. Stable at normal temperatures and pressures.	[1][8][9]

Experimental Protocols

Detailed methodologies for the determination of key physico-chemical properties are crucial for the reproducibility of results. Below are standard experimental protocols that can be adapted for the characterization of **Tris(hydroxymethyl)nitromethane**.

Synthesis and Purification

Synthesis: **Tris(hydroxymethyl)nitromethane** is typically synthesized via the condensation reaction of nitromethane with formaldehyde in the presence of a basic catalyst.[4][15][16]

- Procedure:
 - To a reaction flask, add four parts of a 40% formaldehyde solution.[16]
 - Add one part of nitromethane to the formaldehyde solution.[16]
 - Introduce a catalytic amount of a base, such as potassium bicarbonate (approx. 1 g) or triethylamine.[15][16]
 - The reaction is exothermic and may proceed vigorously.[16] Gentle heating may be required to initiate the reaction, followed by cooling to control the rate.[16]
 - Maintain the reaction temperature between 45-50 °C.[15]
 - After the addition of nitromethane is complete, continue stirring for an additional hour.[15]
 - The crude product is obtained as a crystalline mass after evaporation of the solvent under vacuum.[16]

Purification: The crude product can be purified by recrystallization.

- Procedure:
 - Dissolve the crude **Tris(hydroxymethyl)nitromethane** in a suitable solvent, such as amyl alcohol, amyl acetate, a mixture of chloroform and ethyl acetate, or a mixture of ethyl acetate and benzene, at an elevated temperature (e.g., 90°C for amyl alcohol/acetate).[11][12]

- Allow the solution to cool slowly to room temperature to form crystals.
- Collect the purified crystals by filtration.
- Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests a high-purity compound.

- Apparatus: Capillary melting point apparatus.
- Procedure:
 - Finely powder a small amount of dry **Tris(hydroxymethyl)nitromethane**.
 - Pack the powdered sample into a capillary tube to a height of 2-3 mm.
 - Place the capillary tube in the heating block of the melting point apparatus.
 - Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
 - Then, decrease the heating rate to 1-2 °C per minute.
 - Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2. Given that the compound decomposes, the melting point will be accompanied by observation of decomposition (e.g., color change, gas evolution).

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

- Procedure:
 - Add an excess amount of **Tris(hydroxymethyl)nitromethane** to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask.

- Agitate the flask at a constant temperature (e.g., 20 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant.
- Filter the supernatant to remove any suspended solid particles.
- Determine the concentration of **Tris(hydroxymethyl)nitromethane** in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
- Calculate the solubility in the desired units (e.g., g/100 mL).

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant of a substance.

- Procedure:
 - Prepare a standard solution of **Tris(hydroxymethyl)nitromethane** of known concentration in water.
 - Calibrate a pH meter using standard buffer solutions.
 - Place a known volume of the **Tris(hydroxymethyl)nitromethane** solution in a beaker with a magnetic stirrer.
 - Immerse the calibrated pH electrode into the solution.
 - Incrementally add a standard solution of a strong acid (e.g., 0.1 M HCl) from a burette.
 - Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
 - Continue the titration past the equivalence point.
 - Plot a titration curve of pH versus the volume of titrant added.

- The pKa can be determined from the pH at the half-equivalence point.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis, purification, and comprehensive physico-chemical characterization of **Tris(hydroxymethyl)nitromethane**.

Workflow for Physico-chemical Characterization of Tris(hydroxymethyl)nitromethane

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Caption: Workflow for Synthesis and Characterization.

Conclusion

This technical guide provides a comprehensive overview of the essential physico-chemical properties of **Tris(hydroxymethyl)nitromethane**. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a foundation for accurate and reproducible characterization. The logical workflow diagram further clarifies the process from synthesis to final analysis. For professionals in drug development and other scientific fields, a solid understanding of these fundamental properties is critical for leveraging the full potential of this versatile compound in their research and applications.

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